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N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core structure substituted with a 3,4-dimethoxybenzyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the 3,4-dimethoxybenzyl group.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles or nucleophiles under appropriate conditions (e.g., halogenation using NBS (N-bromosuccinimide)).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and antimicrobial properties.
Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the 3,4-dimethoxybenzyl group but lacks the benzofuran core.
Benzofuran-2-carboxamide: Contains the benzofuran core but lacks the 3,4-dimethoxybenzyl group.
N-(3,4-Dimethoxybenzyl)-2-aminobenzofuran: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, the 3,4-dimethoxybenzyl group, and the carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-8-7-12(9-16(15)22-2)11-19-18(20)17-10-13-5-3-4-6-14(13)23-17/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAKMFLATYEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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